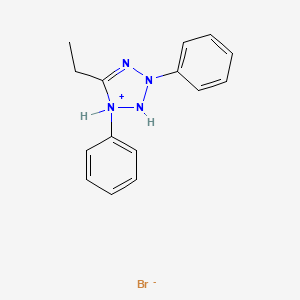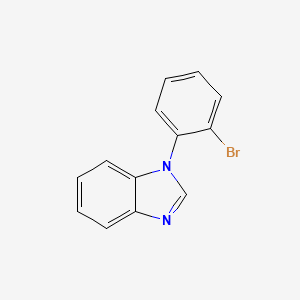
1-(2-Bromophenyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. Commonly used acids for this reaction include hydrochloric acid or acetic acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)-1H-benzoimidazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Bromophenyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium amide or thiourea for nucleophilic substitution.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include N-oxides and dihydrobenzimidazoles.
科学研究应用
1-(2-Bromophenyl)-1H-benzoimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-1H-benzoimidazole depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their function or modulating their activity. For example, it may bind to DNA or proteins, disrupting cellular processes.
Chemical Reactivity: The bromophenyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
相似化合物的比较
1-(2-Bromophenyl)-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
1-Phenyl-1H-benzoimidazole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
1-(2-Chlorophenyl)-1H-benzoimidazole: Similar structure but with a chlorine atom, leading to different chemical and physical properties.
1-(2-Methylphenyl)-1H-benzoimidazole: Contains a methyl group instead of bromine, affecting its steric and electronic characteristics.
The uniqueness of 1-(2-Bromophenyl)-1H-benzoimidazole lies in the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization.
属性
CAS 编号 |
1198007-13-4 |
|---|---|
分子式 |
C13H9BrN2 |
分子量 |
273.13 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H |
InChI 键 |
SUAPGXYMSFEZBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


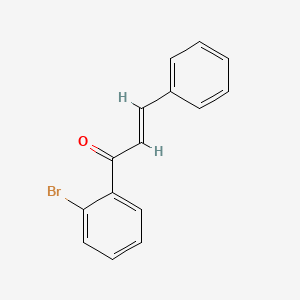
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
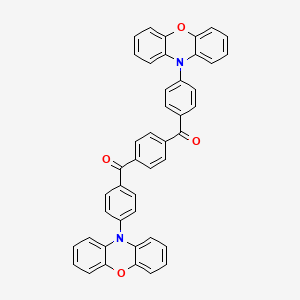
![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate](/img/structure/B14136313.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)
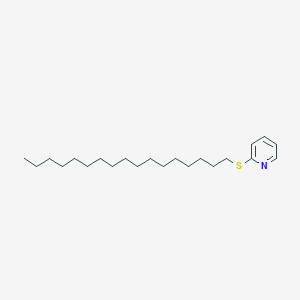
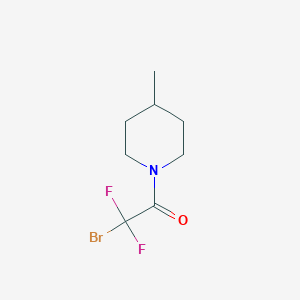
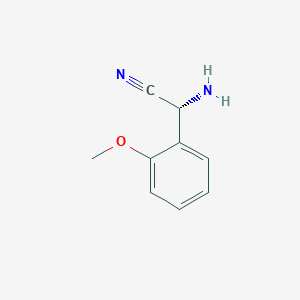

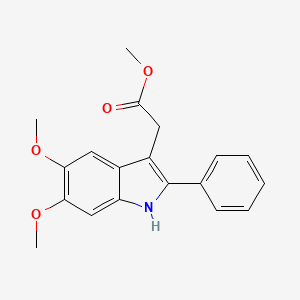

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
